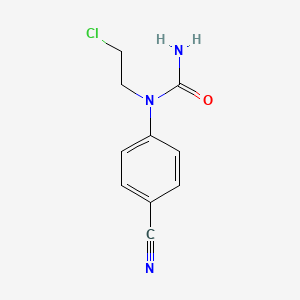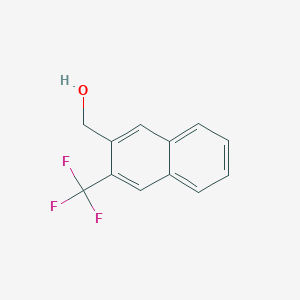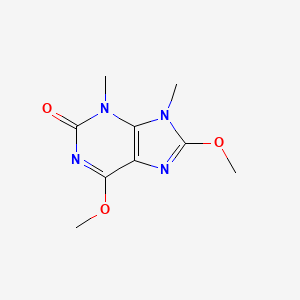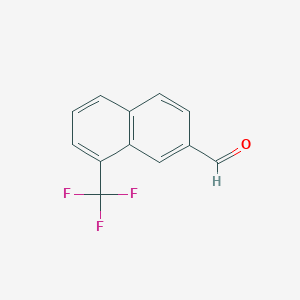
(2-((3-Ethyloxetan-3-yl)methoxy)ethyl)silanetriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol es un compuesto químico con la fórmula molecular C8H18O5Si. Es un derivado de silanetriol, lo que significa que contiene un átomo de silicio unido a tres grupos hidroxilo y una parte orgánica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol típicamente implica la reacción de 3-etiloxetano con un compuesto de silano bajo condiciones controladas. La reacción se lleva a cabo en presencia de un catalizador, a menudo un catalizador metálico, para facilitar la formación de la estructura de silanetriol. Las condiciones de reacción, como la temperatura y la presión, se optimizan para garantizar un alto rendimiento y pureza del producto .
Métodos de Producción Industrial
En un entorno industrial, la producción de (2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol implica reactores a gran escala y procesos de flujo continuo. El uso de sistemas catalíticos avanzados y mecanismos de control automatizados garantiza una calidad y eficiencia consistentes. El proceso industrial también incluye pasos de purificación para eliminar cualquier impureza y subproducto .
Análisis De Reacciones Químicas
Tipos de Reacciones
(2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar silanoles y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el silanetriol en silanos u otras formas reducidas.
Sustitución: Los grupos hidroxilo en el compuesto pueden ser sustituidos por otros grupos funcionales, como halógenos o grupos alquilo.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio y agentes halogenantes como el cloruro de tionilo. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen silanoles, silanos y varios derivados sustituidos. Estos productos tienen diferentes propiedades químicas y físicas, lo que los hace útiles en diversas aplicaciones .
Aplicaciones Científicas De Investigación
(2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como precursor en la síntesis de otros compuestos que contienen silicio y como reactivo en la síntesis orgánica.
Biología: Se estudia el compuesto por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se están realizando investigaciones para explorar su posible uso en sistemas de administración de fármacos y como componente en dispositivos médicos.
Mecanismo De Acción
El mecanismo de acción de (2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol implica su interacción con varios objetivos y vías moleculares. El átomo de silicio en el compuesto puede formar enlaces fuertes con otros elementos, lo que lleva a la formación de complejos estables. Estas interacciones pueden influir en la reactividad del compuesto y sus efectos en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos Similares
- (2-((3-Metiloxetan-3-il)metoxi)etil)silanetriol
- (2-((3-Feniloxetan-3-il)metoxi)etil)silanetriol
- (2-((3-Butiloxetan-3-il)metoxi)etil)silanetriol
Singularidad
(2-((3-Etiloxetan-3-il)metoxi)etil)silanetriol es único debido a la presencia de la parte de etiloxetano, que imparte propiedades químicas y físicas específicas. Esta singularidad lo hace adecuado para aplicaciones especializadas donde otros compuestos similares pueden no ser tan efectivos .
Propiedades
Número CAS |
486397-63-1 |
|---|---|
Fórmula molecular |
C8H18O5Si |
Peso molecular |
222.31 g/mol |
Nombre IUPAC |
2-[(3-ethyloxetan-3-yl)methoxy]ethyl-trihydroxysilane |
InChI |
InChI=1S/C8H18O5Si/c1-2-8(6-13-7-8)5-12-3-4-14(9,10)11/h9-11H,2-7H2,1H3 |
Clave InChI |
ZOGDPDXWPHOQTN-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COCC[Si](O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11882444.png)










![2-((2-Amino-7-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11882517.png)
![N-(Pyrazin-2-yl)-1-oxa-7-azaspiro[4.4]nonan-3-amine](/img/structure/B11882532.png)
